molecular formula C20H18FNO3 B11568961 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide

Cat. No.: B11568961
M. Wt: 339.4 g/mol
InChI Key: HPEIUWCTIPYRKJ-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran ring substituted with a fluorobenzoyl group and a pentanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones. The introduction of the 4-fluorobenzoyl group is achieved through Friedel-Crafts acylation using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step involves the amidation of the benzofuran derivative with pentanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The benzofuran ring may also participate in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]benzamide: Shares a similar core structure but with a benzamide group instead of a pentanamide chain.

    2-(4-fluorobenzoyl)benzoic acid: Contains a similar fluorobenzoyl group but lacks the benzofuran ring and pentanamide chain.

Uniqueness

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide is unique due to its combination of a benzofuran ring, fluorobenzoyl group, and pentanamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide

InChI

InChI=1S/C20H18FNO3/c1-2-3-8-17(23)22-18-15-6-4-5-7-16(15)25-20(18)19(24)13-9-11-14(21)12-10-13/h4-7,9-12H,2-3,8H2,1H3,(H,22,23)

InChI Key

HPEIUWCTIPYRKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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